1,6-dimethyl-4-{[1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one
Description
The compound 1,6-dimethyl-4-{[1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one is a heterocyclic molecule featuring a 1,2-dihydropyridin-2-one core substituted with methyl groups at positions 1 and 4. The 4-position is functionalized with a piperidin-4-yloxy group, which is further modified by a 2-oxoimidazolidine-1-carbonyl moiety.
Properties
IUPAC Name |
1,6-dimethyl-4-[1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl]oxypyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-11-9-13(10-14(21)18(11)2)24-12-3-6-19(7-4-12)16(23)20-8-5-17-15(20)22/h9-10,12H,3-8H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYBGIWJUSEZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (referred to as Compound 1l in ), a structurally related molecule with reported physicochemical and spectroscopic data .
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Complexity: Both compounds feature fused nitrogen-containing heterocycles, but the target compound’s 1,2-dihydropyridin-2-one core contrasts with Compound 1l’s tetrahydroimidazo[1,2-a]pyridine system. The latter includes additional saturation in the imidazole ring, which may influence conformational flexibility and binding interactions .
Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano in Compound 1l) typically reduce electron density in aromatic systems, affecting reactivity and solubility.
Spectroscopic and Analytical Data :
- Compound 1l’s well-characterized NMR and HRMS data provide a benchmark for validating structural analogs. The absence of such data for the target compound limits direct comparisons but underscores the need for empirical characterization.
Synthetic Utility: Compound 1l’s ester and nitro groups suggest utility as a synthetic intermediate, while the target compound’s hybrid architecture (pyridinone + imidazolidinone) may position it as a lead compound for drug discovery, pending further evaluation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
